molecular formula C9H10N4O2 B3354095 methyl 5-amino-1H-benzimidazole-2-carbamate CAS No. 57438-18-3

methyl 5-amino-1H-benzimidazole-2-carbamate

Cat. No. B3354095
CAS RN: 57438-18-3
M. Wt: 206.2 g/mol
InChI Key: AVSUKVWVOYECEB-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-benzimidazole-2-carbamate” is a chemical compound with the molecular formula C9H9N3O2 . It is also known as carbendazim . It is a fungicide and its main use is in plant protection and in silicone filling material, facade, and wood protectors .


Synthesis Analysis

The synthesis of “methyl 5-amino-1H-benzimidazole-2-carbamate” or similar compounds typically involves reacting ortho-phenylenediamines with benzaldehydes .


Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-benzimidazole-2-carbamate” consists of a benzimidazole ring attached to a carbamate group . The molecular weight of the compound is 191.2 .


Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-benzimidazole-2-carbamate” is a light-gray or beige powder . It has a melting point of 302–307 °C . It is insoluble in water but soluble in dimethylsulfoxide, strong acids, and strong bases .

Safety and Hazards

“Methyl 5-amino-1H-benzimidazole-2-carbamate” is moderately toxic by ingestion and poison by intravenous route . It has been reported to cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of hematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .

Future Directions

Research is ongoing to develop new derivatives of “methyl 5-amino-1H-benzimidazole-2-carbamate” and related compounds for use as antifungal agents . These compounds have shown promise in controlling various plant diseases caused by fungi .

properties

IUPAC Name

methyl N-(6-amino-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUKVWVOYECEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598691
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57438-18-3
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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